molecular formula C13H16N2O7 B023379 ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate CAS No. 13030-62-1

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate

Cat. No. B023379
CAS RN: 13030-62-1
M. Wt: 312.27 g/mol
InChI Key: XCLQOCSQUSRPDH-HOSYDEDBSA-N
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Description

The compound is a complex organic molecule that contains elements of tetrahydrofuran and dihydropyrimidinone structures, commonly utilized in pharmaceutical chemistry for their biological activities. Its synthesis and properties are of interest due to the potential for various chemical reactions and biological applications, though this summary will focus on the chemical aspects excluding drug usage and side effects.

Synthesis Analysis

The synthesis of compounds related to the target molecule involves multi-step organic reactions, including the formation of dihydropyrimidinone rings via condensation reactions and the introduction of tetrahydrofuran units. One method for synthesizing similar compounds involves using substrates like 5-fluorouracil-1-yl acetic acid and amino acid esters in the presence of coupling reagents, yielding high product yields under controlled conditions (Xiong Jing, 2011). Another approach involves the asymmetric synthesis of tetrahydrofuran derivatives through dihydroxylation and subsequent chemical modifications, demonstrating the importance of stereochemistry in synthesizing such complex molecules (Yifeng Dai et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds containing tetrahydrofuran and dihydropyrimidinone units exhibits a high degree of complexity, with multiple stereocenters and functional groups contributing to their chemical behavior. X-ray crystallography studies of similar compounds reveal detailed insight into their molecular conformations, intermolecular interactions, and the impact of substituents on their overall structure (Xiaoqing Cai et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves nucleophilic substitutions, hydrogenations, and rearrangements, heavily influenced by the presence of functional groups like acetoxy, methyl esters, and dihydropyrimidinone. Studies on similar molecules have highlighted the catalytic hydrogenation of dihydrooxazines to produce tetrahydrofuran derivatives, showcasing the versatility of these compounds in undergoing chemical transformations (A. Sukhorukov et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and specific rotations, are closely related to their molecular structure and functional groups. The crystallographic analysis provides essential data on their solid-state configurations, further contributing to our understanding of their physical characteristics (P. Yin et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions, define the utility of these compounds in synthetic chemistry. Their chemical behavior is often investigated through reactions like Biginelli condensation for dihydropyrimidinone derivatives or the synthesis of tetrahydrofuran units via ring-closing metathesis and subsequent modifications (G. Aridoss & Y. Jeong, 2010).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLQOCSQUSRPDH-HOSYDEDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427739
Record name 3',5'-Di-O-acetyl-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate

CAS RN

13030-62-1
Record name 3',5'-Di-O-acetyl-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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